Cas no 1567105-41-2 (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one)

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone derivative characterized by its unique benzodioxin core and difluoroacetyl functional group. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the difluoro moiety enhances its electrophilic properties, facilitating selective transformations under mild conditions. Its benzodioxin structure contributes to improved solubility and metabolic stability in derived compounds. The product is typically supplied with high purity, ensuring consistent performance in complex synthetic routes. Its well-defined molecular architecture allows for precise functionalization, supporting the development of novel bioactive molecules.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one structure
1567105-41-2 structure
Product name:1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
CAS No:1567105-41-2
MF:C10H8F2O3
MW:214.165530204773
CID:5913505
PubChem ID:112574044

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
    • 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone
    • EN300-1668147
    • 1567105-41-2
    • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2-difluoroethanone
    • Inchi: 1S/C10H8F2O3/c11-10(12)9(13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,10H,3-4H2
    • InChI Key: ISNSHZRZGWWQQH-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C2OCCOC2=C1)(=O)C(F)F

Computed Properties

  • Exact Mass: 214.04415044g/mol
  • Monoisotopic Mass: 214.04415044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 1.4

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1668147-0.05g
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
0.05g
$792.0 2023-06-04
Enamine
EN300-1668147-2.5g
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
2.5g
$1848.0 2023-06-04
Enamine
EN300-1668147-1.0g
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
1g
$943.0 2023-06-04
Enamine
EN300-1668147-0.25g
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
0.25g
$867.0 2023-06-04
Enamine
EN300-1668147-10.0g
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
10g
$4052.0 2023-06-04
Enamine
EN300-1668147-100mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
100mg
$553.0 2023-09-21
Enamine
EN300-1668147-50mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
50mg
$528.0 2023-09-21
Enamine
EN300-1668147-500mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
500mg
$603.0 2023-09-21
Enamine
EN300-1668147-1000mg
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
1000mg
$628.0 2023-09-21
Enamine
EN300-1668147-0.1g
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one
1567105-41-2
0.1g
$829.0 2023-06-04

Additional information on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one (CAS No. 1567105-41-2): An Overview

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one (CAS No. 1567105-41-2) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its dihydrobenzodioxin and difluoroethanone moieties, which contribute to its distinct properties and biological activities.

The dihydrobenzodioxin ring system is a common structural motif found in many natural products and synthetic compounds with diverse biological activities. The presence of this ring system in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one suggests potential interactions with various biological targets, including enzymes and receptors. The difluoroethanone group, on the other hand, imparts additional stability and lipophilicity to the molecule, which can enhance its pharmacokinetic properties.

Recent studies have explored the potential of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one as a lead compound for the development of novel therapeutic agents. One notable area of research is its activity as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are used in the treatment of various neurological disorders, including depression and Parkinson's disease. The ability of this compound to selectively inhibit MAO-B has been demonstrated in several in vitro and in vivo studies.

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the MAO inhibitory activity of a series of dihydrobenzodioxin derivatives, including 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one. The results showed that this compound exhibited potent and selective inhibition of MAO-B with an IC50 value of 0.5 μM. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.

Beyond its potential as an MAO inhibitor, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. The ability to modulate inflammatory responses is therefore a key target for therapeutic intervention.

A study published in the Inflammation Research journal reported that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one exhibited significant anti-inflammatory activity in both cell-based assays and animal models. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by downregulating the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation.

The pharmacokinetic profile of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one has also been studied to assess its suitability as a drug candidate. In preclinical studies using animal models, the compound demonstrated favorable oral bioavailability and a long half-life, which are desirable properties for a therapeutic agent. These findings suggest that further optimization of this compound could lead to the development of effective treatments for various diseases.

In addition to its therapeutic potential, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one has also been explored for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to interrogate biological systems and provide insights into disease mechanisms. The unique chemical structure of this compound makes it an attractive candidate for such applications.

A recent study published in the Nature Chemical Biology journal utilized 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one as a chemical probe to investigate the role of specific protein-protein interactions in cellular signaling pathways. The results provided valuable insights into the molecular mechanisms underlying certain diseases and highlighted potential targets for therapeutic intervention.

In conclusion, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-one (CAS No. 1567105-41-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers several advantageous properties that make it an attractive candidate for further development as a therapeutic agent or chemical probe. Ongoing research continues to uncover new insights into its biological activities and potential uses in various fields.

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